Chrysosplenol G is primarily extracted from plants such as Chrysosplenium sinicum, a traditional medicinal herb used in Tibetan medicine. This plant thrives in low-light environments and has been studied for its unique adaptations and metabolic pathways that lead to the production of chrysosplenol compounds .
The synthesis of chrysosplenol G can be achieved through various methods, typically involving the extraction from plant sources or synthetic routes. The most common approach is through the extraction of Chrysosplenium sinicum using solvents like ethanol or methanol, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
Technical Details:
Chrysosplenol G has a complex molecular structure characterized by multiple hydroxyl groups and a chromone backbone. Its chemical formula is C₁₅H₁₂O₅.
Chrysosplenol G undergoes various chemical reactions typical of flavonoids, including oxidation, reduction, and methylation. These reactions can modify its biological activity and stability.
Technical Details:
The mechanism of action of chrysosplenol G involves several pathways:
Studies have shown that chrysosplenol G can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and autophagy markers .
Relevant analyses indicate that chrysosplenol G maintains its structural integrity under standard laboratory conditions but may require specific handling to preserve its efficacy .
Chrysosplenol G is being investigated for various applications in scientific research:
The genus Chrysosplenium diverged from other Saxifragaceae lineages approximately 15–20 million years ago, coinciding with period of orogenic uplift that created shaded, humid habitats across Asia and North America. This ecological niche drove the adaptive evolution of flavonoid diversification, with chrysosplenol G emerging as a chemical defense against oxidative stress in low-light environments [2] [9]. Genomic analyses of Chrysosplenium sinicum reveal significant expansion (≥4-fold) in gene families encoding flavonoid backbone enzymes compared to sun-adapted relatives. Key expansions include:
Table 1: Key Gene Families Expanded in Chrysosplenium Species
| Gene Family | Function | Expansion Fold | Biological Significance |
|---|---|---|---|
| PAL | Phenylpropanoid precursor synthesis | 4.2× | Enhanced flux to cinnamic acid |
| CHS | Chalcone formation | 5.1× | Increased naringenin production |
| F3′H | B-ring hydroxylation | 4.7× | Quercetin precursor supply |
| OMTs | Methoxylation (e.g., C3, C7) | 6.3× | Chrysosplenol-specific methylation |
Intracellular DNA transfer from organelles to the nuclear genome further shaped this evolution. Approximately 3.8% of nuclear genes involved in secondary metabolism, including cytochrome P450s (e.g., CYP75B1 for F3′H activity), originated from plastid genomes through endosymbiotic gene transfer. These events provided raw genetic material for gene family neofunctionalization, enabling the regioselective modifications required for chrysosplenol biosynthesis [2]. Additionally, positive selection (dN/dS > 1) acted on light-harvesting complex II (LHCII) proteins like CsLhcb1, enhancing photosynthetic efficiency under low light while indirectly promoting flavonoid accumulation via carbon flux redirection [2].
Chromosome-scale assembly of C. sinicum (genome size: 321.79 Mb, scaffold N50: 25.0 Mb) enabled precise localization of the chrysosplenol G biosynthetic gene cluster (BGC) on chromosome 7 [2]. Synteny analysis across 14 eudicot species revealed:
Table 2: Genomic Features of Chrysosplenol G Biosynthesis Across Plant Species
| Species | F3'5'H Presence | OMT Copy Number | Chrysosplenol G Detected? | Evolutionary Status |
|---|---|---|---|---|
| Chrysosplenium sinicum | Absent | 8 | Yes | Specialist (shade-adapted) |
| Arabidopsis thaliana | Present | 3 | No | Generalist |
| Vitis vinifera | Present | 5 | Trace | Generalist |
| Thymus vulgaris | Absent | 6 | No* | Phenolic specialist |
*Note: Thyme produces structurally distinct methoxyflavonoids like cirsimaritin [10]
Critical evolutionary modifications include:
Alternative splicing (AS) fine-tunes chrysosplenol G production through tissue-specific and stress-responsive isoforms:
Table 3: Alternative Splicing Events Affecting Chrysosplenol G Pathway
| Gene | Splicing Event | Stress Trigger | Functional Consequence | Metabolic Impact |
|---|---|---|---|---|
| CsLhcb1 | Alternative 3′SS | Low light | Extended Thr-rich C-terminus | Enhanced STN7 phosphorylation; ↑ NADPH |
| MYB114 | Intron retention | Chilling (6°C) | Nonfunctional protein | ↓ Anthocyanins; ↑ flavonol precursors |
| FLS | Exon skipping | High UV-B | Truncated enzyme | ↓ Kaempferol; ↑ dihydroquercetin flux |
AS events in Chrysosplenium affect 23.1% of flavonoid-related genes—significantly higher than the 12.4% observed in Arabidopsis—highlighting its role in ecological adaptation [2] [7].
Widely targeted UPLC-MS/MS profiling of C. sinicum tissues identified 528 secondary metabolites, with 289 flavonoids and 146 phenolic acids [2] [10]. Chrysosplenol G biosynthesis involves three key branches converging at quercetagetin:
Table 4: Precursor Dynamics in Chrysosplenium sinicum Tissues (μg/g DW)
| Metabolite | Role in Pathway | Roots | Stems | Leaves | Flowers |
|---|---|---|---|---|---|
| Naringenin | CHI product | 8.2 ± 0.3 | 12.1 ± 0.4 | 34.5 ± 1.2 | 28.7 ± 0.9 |
| Dihydroquercetin | F3′H product | 3.1 ± 0.2 | 5.6 ± 0.3 | 18.9 ± 0.8 | 15.3 ± 0.7 |
| Quercetagetin | FLS/GT product | 1.2 ± 0.1 | 2.8 ± 0.2 | 12.4 ± 0.5 | 42.6 ± 1.5 |
| Chrysosplenol G | End product | ND | 0.9 ± 0.1 | 6.7 ± 0.3 | 21.8 ± 0.8 |
Tissue-specific patterns reveal compartmentalization:
Correlation network analysis identifies six metabolites strongly linked (r ≥ 0.92, p < 0.01) to chrysosplenol G: L-γ-glutamyl-L-amino acid (GSH conjugate), cis-caffeoyl quinic acid, and eriodictyol—indicating coupled antioxidant systems and channeling from early phenylpropanoids [10]. Under low-light stress, chrysosplenol G increases 3.4-fold while precursors (naringenin, eriodictyol) decrease by 60–80%, confirming flux redirection [2].
Concluding Remarks
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